molecular formula C19H18N4OS B7836587 5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one

Cat. No.: B7836587
M. Wt: 350.4 g/mol
InChI Key: MTOUCXDDYPQBCJ-UHFFFAOYSA-N
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Description

Compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistency and efficiency. The industrial process is designed to minimize waste and optimize resource utilization.

Chemical Reactions Analysis

Types of Reactions: Compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve reduction reactions.

    Substitution: Substitution reactions often involve halogenated compounds and catalysts to facilitate the exchange of functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

Compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” is unique due to its specific molecular structure and reactivity Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for distinct applications

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-22(2)12-7-9-13(10-8-12)23-11-15(24)17(18(23)20)19-21-14-5-3-4-6-16(14)25-19/h3-10H,11,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOUCXDDYPQBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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